3-(Oxan-3-yl)oxolane-3-carbaldehyde

Catalog No.
S13791724
CAS No.
M.F
C10H16O3
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Oxan-3-yl)oxolane-3-carbaldehyde

Product Name

3-(Oxan-3-yl)oxolane-3-carbaldehyde

IUPAC Name

3-(oxan-3-yl)oxolane-3-carbaldehyde

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C10H16O3/c11-7-10(3-5-13-8-10)9-2-1-4-12-6-9/h7,9H,1-6,8H2

InChI Key

XIEWCHYWIQYTHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2(CCOC2)C=O

3-(Oxan-3-yl)oxolane-3-carbaldehyde is a chemical compound characterized by the molecular formula C10H16O3C_{10}H_{16}O_3 and a molecular weight of 184.23 g/mol. It features a unique structure that includes an oxane (tetrahydrofuran) ring and an oxolane (tetrahydrofuran derivative) ring, with an aldehyde functional group positioned at the 3-carbon of the oxolane ring. This compound is notable for its potential reactivity and biological activity, making it a subject of interest in various fields, including organic chemistry and medicinal research.

  • Oxidation: The aldehyde group can be oxidized to form 3-(Oxan-3-yl)oxolane-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to form 3-(Oxan-3-yl)oxolane-3-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The oxane and oxolane rings can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

The biological activity of 3-(Oxan-3-yl)oxolane-3-carbaldehyde has been explored in various studies. Its aldehyde functional group allows it to interact with nucleophilic sites on proteins and other biomolecules, potentially altering their structure and function. This property may contribute to its pharmacological potential, including enzyme inhibition or modulation of receptor activity, making it a candidate for further investigation in drug development.

The synthesis of 3-(Oxan-3-yl)oxolane-3-carbaldehyde typically involves the reaction of oxane derivatives with oxolane derivatives under controlled conditions. Key synthetic routes include:

  • Catalyzed Reactions: The reaction is often facilitated by a catalyst and conducted under inert atmospheric conditions to minimize side reactions.
  • Purification: Following synthesis, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

This compound has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Used in studies investigating biochemical pathways and interactions with biomolecules.
  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
  • Industry: Employed in the formulation of new materials and chemical processes[1

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Exact Mass

184.109944368 g/mol

Monoisotopic Mass

184.109944368 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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